REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH:3]=[CH2:4].[CH3:6][S:7](Cl)(=[O:9])=[O:8].Cl.C(N(CC)CC)C>O1CCCC1.C(N(CC)CC)C>[CH3:6][S:7]([O:5][CH2:1][CH2:2][CH:3]=[CH2:4])(=[O:9])=[O:8] |f:2.3|
|
Name
|
( 11 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
C(CC=C)O
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
111 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for about 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise to the flask from a dropping funnel
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for about 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
produced by the reaction
|
Type
|
FILTRATION
|
Details
|
were filtered off Most of the tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
was evaporated from the filtrate
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Type
|
ADDITION
|
Details
|
After the addition of 200 ml of diethyl ether to the residue
|
Type
|
WASH
|
Details
|
the mixture was sequentially washed with 5% hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium bicarbonate aqueous solution, and a saturated sodium chloride solution, and dried over anhydrous magnesium sulfate, and magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
was filtered off Diethyl ether
|
Type
|
CUSTOM
|
Details
|
was evaporated from the filtrate
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 126 g | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |